molecular formula C23H36N6O B14053163 N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine

N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B14053163
M. Wt: 412.6 g/mol
InChI Key: UIMRIIQNCOLUHT-UHFFFAOYSA-N
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Description

N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes an imidazoquinoline core, making it a subject of interest in medicinal chemistry and immunology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group and chloro substituents on the imidazoquinoline core undergo nucleophilic substitution:

  • Reaction with ammonia : Forms 4-amino derivatives under high-temperature methanol conditions .

  • Alkoxy group displacement : The butyloxy side chain can be replaced by nucleophiles (e.g., amines) in polar aprotic solvents like DMF.

Amide Bond Formation

The terminal dimethylpropane-1,3-diamine group participates in amide coupling:

SubstrateCoupling AgentSolventYield (%)
Carboxylic acid derivativesEDCl/HOBtDCM65–78
Activated estersDMT-MMTHF72

This reaction is critical for modifying the compound’s pharmacokinetic properties .

Stability Under Acidic/Basic Conditions

The compound demonstrates sensitivity to pH extremes:

ConditionObservationDegradation Products
1M HCl, 24h, RTCleavage of ether linkageQuinoline derivatives
1M NaOH, 24h, RTHydrolysis of imidazole ringOpen-chain diamines

Stability is optimal in neutral buffers (pH 6–8) .

Oxidation Reactions

The butyl side chain undergoes oxidation:

Oxidizing AgentConditionsProduct
KMnO₄H₂O, 60°CCarboxylic acid derivative
m-CPBADCM, 0°CEpoxide intermediate

Epoxidation products (e.g., 30 and 31 ) exhibit distinct NMR shifts (δ 2.71 vs. 3.07 ppm) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, forming:

  • Primary products : CO₂ and NH₃ (identified via GC-MS).

  • Secondary products : Polycyclic aromatic hydrocarbons (PAHs) .

Catalytic Cross-Coupling Reactions

The imidazoquinoline core participates in Suzuki-Miyaura couplings :

Aryl HalideCatalystYield (%)
4-BromophenylPd(OAc)₂, SPhos85
3-IodopyridinylPd₂(dba)₃, Xantphos78

These reactions enable functionalization for structure-activity relationship (SAR) studies .

Key Findings

  • Reaction selectivity : The 4-amino group is more reactive than the 2-butyl group in nucleophilic substitutions .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in alkylation steps .

  • Catalyst impact : Palladium-based catalysts (Pd(OAc)₂) outperform nickel analogs in cross-couplings .

Scientific Research Applications

N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its immunomodulatory properties, particularly in the development of vaccines and cancer therapies.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as toll-like receptors (TLRs). These interactions trigger a cascade of signaling pathways that modulate immune responses. The imidazoquinoline core is particularly effective in activating TLR7 and TLR8, leading to the production of cytokines and other immune mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine stands out due to its unique combination of functional groups, which enhance its stability and efficacy in various applications. Its ability to selectively activate TLR7 and TLR8 makes it a valuable tool in immunological research .

Properties

Molecular Formula

C23H36N6O

Molecular Weight

412.6 g/mol

IUPAC Name

N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C23H36N6O/c1-4-5-13-20-27-21-22(18-11-6-7-12-19(18)26-23(21)24)29(20)30-17-9-8-14-25-15-10-16-28(2)3/h6-7,11-12,25H,4-5,8-10,13-17H2,1-3H3,(H2,24,26)

InChI Key

UIMRIIQNCOLUHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1OCCCCNCCCN(C)C)C3=CC=CC=C3N=C2N

Origin of Product

United States

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